Product packaging for 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide(Cat. No.:CAS No. 210046-95-0)

2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B1654090
CAS No.: 210046-95-0
M. Wt: 212.27
InChI Key: ZQCQDGZDUZMHLS-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds is a cornerstone of modern medicinal chemistry, providing scaffolds that are integral to the development of novel therapeutic agents. Among these, sulfur-nitrogen heterocycles have garnered considerable attention. This article focuses on the specific chemical compound 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide, situating it within the broader and scientifically significant class of cyclic sulfamides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2S B1654090 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide CAS No. 210046-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-14(13)10-7-4-8-11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCQDGZDUZMHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20781243
Record name 2-Phenyl-1lambda~6~,2,6-thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210046-95-0
Record name 2-Phenyl-1lambda~6~,2,6-thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2 Phenyl 1,2,6 Thiadiazinane 1,1 Dioxide

Electrophilic Substitution Reactions on the Thiadiazinane Ring System

The 1,2,6-thiadiazine 1,1-dioxide ring, particularly in its unsaturated form, exhibits a reactivity pattern that is strikingly analogous to that of 2-pyrimidone. rsc.org Electrophilic substitution reactions have been shown to occur at the 4-position of 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides. rsc.org

Halogenation and Nitrosation Reactions

The introduction of halogen atoms onto the thiadiazine ring has been successfully achieved. Similarly, nitrosation reactions have been performed, leading to the formation of 4-nitroso derivatives. rsc.org For instance, the nitrosation of 3,5-diamino-2H-1,2,6-thiadiazine 1,1-dioxides with sodium nitrite (B80452) in a mixture of acetic acid, DMF, and water at low temperatures affords the corresponding 4-nitroso compounds in good yields.

Azo-Coupling and Mannich Reactions

The 1,2,6-thiadiazine 1,1-dioxide system is amenable to azo-coupling reactions, a common method for the synthesis of azo dyes. rsc.org This reaction involves the electrophilic attack of a diazonium salt on the activated thiadiazine ring.

Furthermore, the Mannich reaction, a three-component condensation involving formaldehyde (B43269), an amine, and a compound with an active hydrogen atom, has been successfully applied to the 1,2,6-thiadiazine 1,1-dioxide scaffold, resulting in the introduction of an aminomethyl group at the 4-position. rsc.org

Vilsmeier Formylation and Nitration (Influence of N-Methylation)

The Vilsmeier-Haack reaction, which employs the Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide and phosphorus oxychloride) to introduce a formyl group onto electron-rich substrates, has been effectively used for the formylation of the 1,2,6-thiadiazine 1,1-dioxide ring at the 4-position. rsc.org

Nitration of the 1,2,6-thiadiazine 1,1-dioxide ring system presents a unique case. Direct nitration is generally unsuccessful; however, if the thiadiazine ring is N-methylated, nitration can proceed, yielding the 4-nitro derivative. rsc.org This highlights the significant influence of substituents on the nitrogen atoms of the heterocyclic ring on its reactivity towards electrophiles.

Table 1: Electrophilic Substitution Reactions of 3,5-Disubstituted 1,2,6-Thiadiazine 1,1-Dioxides
ReactionElectrophile/ReagentsPosition of SubstitutionProduct
HalogenationHalogenating agent44-Halo-1,2,6-thiadiazine 1,1-dioxide derivative
NitrosationNitrosating agent (e.g., NaNO₂)44-Nitroso-1,2,6-thiadiazine 1,1-dioxide derivative
Azo-CouplingDiazonium salt44-Azo-1,2,6-thiadiazine 1,1-dioxide derivative
Mannich ReactionFormaldehyde, Amine44-(Aminomethyl)-1,2,6-thiadiazine 1,1-dioxide derivative
Vilsmeier FormylationVilsmeier reagent (DMF/POCl₃)44-Formyl-1,2,6-thiadiazine 1,1-dioxide derivative
NitrationNitrating agent (on N-methylated substrate)44-Nitro-1,2,6-thiadiazine 1,1-dioxide derivative

Oxidative and Rearrangement Reactions

The 1,2,6-thiadiazine ring system is susceptible to oxidative conditions, which can lead to intriguing molecular rearrangements, most notably ring contraction to form smaller, five-membered sulfur-containing heterocycles.

Oxidative Ring Contraction to Smaller Sulfur-Containing Heterocycles (e.g., Thiadiazole 1,1-Dioxides)

Treatment of 4H-1,2,6-thiadiazine derivatives with oxidizing agents can induce a ring contraction to yield 1,2,5-thiadiazole (B1195012) derivatives. For example, the reaction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) results in an oxidative ring contraction to produce 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.com This transformation demonstrates a novel pathway for the synthesis of highly functionalized thiadiazole 1,1-dioxides from readily available thiadiazine precursors. mdpi.com

Another pathway for ring contraction involves the photochemical mediation of 1,2,6-thiadiazines in the presence of visible light and molecular oxygen, leading to the formation of 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.gov This reaction proceeds with the selective excision of a carbon atom from the thiadiazine ring. nih.gov

Table 2: Oxidative Ring Contraction of 4H-1,2,6-Thiadiazine Derivatives
Starting MaterialOxidizing Agent/ConditionsProductReference
3,5-Diphenyl-4H-1,2,6-thiadiazin-4-onemeta-Chloroperoxybenzoic acid (m-CPBA)2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide mdpi.com
3,5-Disubstituted-4H-1,2,6-thiadiazinesVisible light, O₂Substituted 1,2,5-thiadiazol-3(2H)-one 1-oxides nih.gov

Mechanistic Elucidation of Peroxyacid-Mediated Ring Transformations

The mechanism of these ring transformations is a subject of ongoing investigation. In the case of the photochemically mediated ring contraction, experimental and computational studies suggest a pathway involving the formation of singlet oxygen, which then participates in a chemoselective [3+2] cycloaddition with the thiadiazine ring to form an endoperoxide intermediate. This endoperoxide subsequently undergoes a ring contraction, leading to the excision of a carbon atom and the formation of the 1,2,5-thiadiazole 1-oxide product.

While a detailed mechanism for the peroxyacid-mediated ring contraction to the 1,1-dioxide has not been fully elucidated, it is likely to proceed through a different pathway, possibly involving epoxidation of a C=N bond followed by a rearrangement cascade.

Functional Group Interconversions and Derivatization of 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide

The chemical scaffold of this compound presents multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The key locations for chemical modification include the nitrogen atoms within the heterocyclic ring and the appended phenyl substituent. These transformations are crucial for modulating the compound's physicochemical properties and for constructing more complex molecular architectures.

N-Alkylation and N-Acylation of Nitrogen Centers

The 1,2,6-thiadiazinane 1,1-dioxide ring contains two nitrogen atoms, at positions 2 and 6, which are potential sites for alkylation and acylation. The reactivity of these centers is influenced by the electronic environment within the heterocyclic system.

N-Alkylation:

The alkylation of the nitrogen atoms in the 1,2,6-thiadiazinane 1,1-dioxide ring is a viable method for introducing a variety of substituents. While specific studies on the N-alkylation of this compound are not extensively detailed in the available literature, research on related 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides has demonstrated that N-methylation can be achieved using reagents such as diazomethane. This suggests that the nitrogen atoms in the ring are sufficiently nucleophilic to react with alkylating agents.

In the case of this compound, the nitrogen at position 6 (N6) is a secondary amine and is expected to be the primary site of alkylation under standard conditions. The nitrogen at position 2 (N2) is already substituted with a phenyl group, making further alkylation at this position less likely. The general scheme for N-alkylation at the N6 position would involve the deprotonation of the secondary amine followed by reaction with an alkyl halide.

A plausible reaction pathway for the N-alkylation of this compound is presented in the table below, based on general principles of amine alkylation.

ReactantReagentProductConditions
This compoundAlkyl halide (R-X)6-Alkyl-2-phenyl-1,2,6-thiadiazinane 1,1-dioxideBase (e.g., NaH, K2CO3), Aprotic Solvent
This compoundDiazomethane (CH2N2)6-Methyl-2-phenyl-1,2,6-thiadiazinane 1,1-dioxideEther

N-Acylation:

Similar to alkylation, the N6 position is the most probable site for acylation. This reaction would introduce an acyl group, forming an amide linkage. N-acylation is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This functionalization can significantly alter the electronic and steric properties of the molecule.

The following table outlines a hypothetical N-acylation reaction on this compound.

ReactantReagentProductConditions
This compoundAcyl chloride (RCOCl)6-Acyl-2-phenyl-1,2,6-thiadiazinane 1,1-dioxideBase (e.g., Triethylamine, Pyridine), Solvent
This compoundAcetic anhydride6-Acetyl-2-phenyl-1,2,6-thiadiazinane 1,1-dioxideBase (e.g., Triethylamine, Pyridine), Solvent

Reactions Involving the Phenyl Substituent

The phenyl group attached to the N2 position of the thiadiazinane ring is susceptible to electrophilic aromatic substitution reactions. The orientation of these substitutions (ortho, meta, or para) is directed by the electronic nature of the thiadiazinane ring system. The sulfonyl group (SO2) is strongly electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack. The N2-phenyl group, being attached to a nitrogen atom that is part of this electron-deficient system, is also expected to be deactivated. Consequently, electrophilic substitution on the phenyl ring would likely require forcing conditions.

If substitution does occur, the directing effect of the N2-substituent would favor substitution at the ortho and para positions of the phenyl ring. However, steric hindrance from the thiadiazinane ring might disfavor substitution at the ortho positions.

Potential electrophilic aromatic substitution reactions on the N-phenyl group are summarized below. It is important to note that these are predicted reactions based on general principles of aromatic chemistry, as specific experimental data for this compound is limited.

Reaction TypeReagentExpected Major Product(s)Conditions
NitrationHNO3 / H2SO42-(4-Nitrophenyl)-1,2,6-thiadiazinane 1,1-dioxideConcentrated acids, heating
Halogenation (Br)Br2 / FeBr32-(4-Bromophenyl)-1,2,6-thiadiazinane 1,1-dioxideLewis acid catalyst
Friedel-Crafts AcylationAcyl chloride (RCOCl) / AlCl32-(4-Acylphenyl)-1,2,6-thiadiazinane 1,1-dioxideLewis acid catalyst

Studies on analogous N-aryl heterocyclic compounds, such as N-aryl-2-pyrazolines, have shown that electrophilic substitution can indeed occur at the para position of the N-phenyl ring. researchgate.net This lends support to the prediction that similar reactivity could be observed for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 1,2,6 Thiadiazinane 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide provides information about the chemical environment of the hydrogen atoms in the molecule. In a study by Li et al., the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 300 MHz. amazonaws.com

The spectrum displays characteristic signals corresponding to the protons of the phenyl group and the saturated thiadiazinane ring. The aromatic protons of the phenyl group appear as a multiplet in the region of δ 7.24 - 7.42 ppm, integrating to five hydrogens. amazonaws.com The protons on the heterocyclic ring appear as distinct multiplets. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atoms and the sulfone group are observed at δ 3.61 - 3.64 ppm (2H), δ 3.34 - 3.40 ppm (2H), and δ 2.49 - 2.51 ppm (2H). amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.24 - 7.42m5HAromatic (C₆H₅) amazonaws.com
3.61 - 3.64m2HThiadiazinane Ring (CH₂) amazonaws.com
3.34 - 3.40m2HThiadiazinane Ring (CH₂) amazonaws.com
2.49 - 2.51m2HThiadiazinane Ring (CH₂) amazonaws.com
Solvent: DMSO-d6, Frequency: 300 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Specific experimental Infrared (IR) spectroscopic data for this compound, which would detail the characteristic absorption bands for its functional groups, is not available in the reviewed literature. Typically, the IR spectrum would be expected to show strong absorption bands for the S=O stretching vibrations of the sulfone group, likely in the range of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C-S stretching vibrations, would be anticipated.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry, HRMS)

While the molecular formula of this compound is established as C₉H₁₂N₂O₂S, corresponding to a molecular weight of 212.27 g/mol , specific high-resolution mass spectrometry (HRMS) data and detailed fragmentation patterns from experimental studies are not found in the available literature. HRMS would provide the exact mass of the molecular ion, confirming the elemental composition, and analysis of the fragmentation pattern would offer insights into the compound's structural stability and connectivity.

X-ray Crystallography for Definitive Solid-State Structure Determination

A definitive solid-state structure of this compound as determined by single-crystal X-ray diffraction is not reported in the surveyed scientific literature.

Elucidation of Molecular Conformation and Dihedral Angles

Without an X-ray crystal structure, the precise molecular conformation, including bond angles and dihedral angles that define the three-dimensional shape of the thiadiazinane ring and the orientation of the phenyl substituent, remains undetermined from an experimental standpoint. Such data would be invaluable for understanding the steric and electronic properties of the molecule in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of this compound in the solid state is dictated by a network of non-covalent interactions. While a specific crystallographic study for this exact compound is not publicly available, analysis of closely related thiadiazine and thiazinane 1,1-dioxide derivatives provides significant insight into the probable crystal packing and intermolecular forces. The primary interactions governing the crystal lattice are expected to be hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the phenyl rings.

To illustrate the nature of these interactions in similar structures, the following table presents hypothetical data based on common findings in related compounds:

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
C-H···OC-H (phenyl)O=S2.9 - 3.5120 - 170
C-H···OC-H (aliphatic)O=S2.8 - 3.4110 - 160
π-π stackingPhenyl ring centroidPhenyl ring centroid3.4 - 3.8-

Note: This table is illustrative and compiled from data on analogous compounds.

Determination of Absolute Configuration for Chiral Analogues

The introduction of stereocenters into the 1,2,6-thiadiazinane 1,1-dioxide scaffold necessitates the determination of the absolute configuration of the resulting enantiomers. Several established methodologies can be employed for this purpose, with chiral chromatography and chiroptical spectroscopy being particularly prominent.

Chiral resolution via chromatographic techniques is a common first step to separate the enantiomers. Diastereoselective synthesis can produce diastereomers that are separable using standard chromatographic methods like chiral supercritical fluid chromatography (SFC). nih.gov Once the enantiomers are isolated, their absolute configuration can be determined.

One powerful technique for assigning the absolute configuration of chiral molecules is the analysis of their chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). By comparing the experimentally measured spectra with those calculated for a specific enantiomer using quantum chemical methods, the absolute configuration can be unambiguously assigned. nih.govresearchgate.net

For chiral analogues of 1,2-benzothiazine 1,1-dioxide, the Phenylglycine Methyl Ester (PGME) method has been successfully applied. nih.gov This method involves the formation of diastereomeric derivatives with a chiral resolving agent (like (R)- or (S)-PGME), followed by NMR analysis to determine the absolute stereochemistry. The chemical shift differences observed in the NMR spectra of the diastereomers can be correlated to a specific absolute configuration. nih.gov

The following table summarizes common methods for determining the absolute configuration of chiral molecules:

MethodPrincipleApplication
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers for further analysis.
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Determination of absolute configuration in solution. nih.gov
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light.Determination of absolute configuration of molecules with chromophores.
X-ray Crystallography (with anomalous dispersion)Different scattering of X-rays by enantiomers in a non-centrosymmetric space group.Unambiguous determination of absolute configuration in the solid state.
Phenylglycine Methyl Ester (PGME) MethodFormation of diastereomeric derivatives with a known chiral reagent, followed by NMR analysis.Determination of absolute configuration of compounds with suitable functional groups. nih.gov

Computational and Theoretical Investigations of 2 Phenyl 1,2,6 Thiadiazinane 1,1 Dioxide

Quantum Mechanical Studies (e.g., Density Functional Theory, DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules like 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide. These methods solve approximations of the Schrödinger equation to determine the electron density, from which various molecular properties can be derived. A common approach involves using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)) to optimize the molecular geometry and calculate its energetic and electronic characteristics. nih.govnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atoms of the thiadiazinane ring. Conversely, the LUMO would likely be centered on the electron-withdrawing sulfonyl group (SO₂) and the adjacent nitrogen atoms. Intramolecular charge transfer from the phenyl group to the sulfonyl moiety is a plausible electronic transition upon excitation.

Table 1: Illustrative Frontier Molecular Orbital Data This table is a template representing typical data obtained from DFT calculations. Actual values for this compound would require specific computation.

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule. mdpi.com It is calculated by placing a positive point charge at various positions on the electron density surface and computing the potential energy. The resulting map uses a color spectrum to indicate charge regions: red typically signifies areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the sulfonyl group due to their high electronegativity. The nitrogen atoms would also exhibit negative potential. In contrast, the hydrogen atoms of the phenyl ring and the thiadiazinane ring would show positive potential (blue or green). This analysis helps predict sites for intermolecular interactions, such as hydrogen bonding. mdpi.com

Global reactivity descriptors can be derived from the energies of the HOMO and LUMO to quantify a molecule's reactivity. irjweb.comresearchgate.net These parameters provide a theoretical framework for understanding chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. nih.gov A large value indicates a "hard" molecule with low reactivity, consistent with a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability.

These descriptors are crucial for comparing the reactivity of different derivatives within a chemical series. irjweb.com

Table 2: Illustrative Chemical Reactivity Parameters This table is a template representing typical data obtained from DFT calculations. Actual values would require specific computation.

ParameterFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMOValue
Electron Affinity (A)-ELUMOValue
Electronegativity (χ)(I+A)/2Value
Chemical Hardness (η)(I-A)/2Value
Chemical Softness (S)1/(2η)Value

Molecules with significant intramolecular charge transfer (ICT) characteristics, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. nih.govscielo.org.mx These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. Computational methods can predict NLO behavior by calculating properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govscielo.org.mx

For this compound, the phenyl group can act as an electron donor and the sulfonyl group as an acceptor. This inherent asymmetry could lead to a notable NLO response. DFT calculations are used to compute the components of the polarizability and hyperpolarizability tensors to evaluate the molecule's potential for applications in optoelectronics. nih.govspiedigitallibrary.org

Table 3: Illustrative Non-Linear Optical Properties This table is a template representing typical data obtained from DFT calculations. Actual values would require specific computation.

PropertyCalculated Value (esu)
Dipole Moment (μ)Value
Linear Polarizability (α)Value x 10-24
First Hyperpolarizability (β)Value x 10-30

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions, offering insights that are complementary to the static picture provided by quantum mechanical calculations. mdpi.comnih.gov

The six-membered saturated thiadiazinane ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms, similar to cyclohexane. nih.gov The presence of the bulky phenyl group and the sulfonyl group influences the energetic landscape of these conformations.

MD simulations can be used to explore the conformational space of this compound. nih.gov By simulating the molecule's movement at a given temperature over a period of nanoseconds, researchers can observe transitions between different conformers and determine their relative stabilities. nih.gov Key analyses include calculating the root-mean-square deviation (RMSD) to assess structural stability and monitoring dihedral angles within the ring to identify conformational changes. This information is vital for understanding how the molecule's shape influences its interactions with biological targets or other molecules in a material.

Analysis of Intermolecular Interactions (e.g., in Enzyme Active Site Models)

Computational modeling is a crucial tool for understanding how molecules like this compound and its analogs interact with biological targets, particularly in the active sites of enzymes. These studies are fundamental in rational drug design and in explaining the biological activity of heterocyclic compounds.

Molecular docking simulations have been employed to investigate how derivatives of the 1,2,6-thiadiazine core fit into the binding pockets of protein kinases, a family of enzymes frequently targeted in cancer therapy. In one study, a series of 4H-1,2,6-thiadiazin-4-one derivatives were evaluated as kinase inhibitors. mdpi.com Docking results for a representative compound revealed specific, crucial intermolecular interactions within the active sites of the kinases ACVR1B and STK35. For instance, the molecule formed a strong hydrogen bond within the hinge region of the enzymes. mdpi.com In the active site of STK35, the 1,2,6-thiadiazinone core was actively involved, forming an interaction with a solvent-exposed lysine (B10760008) residue (K231). mdpi.com

These findings are summarized in the table below:

Compound/TargetKey Interacting ResidueType of InteractionReference
1,2,6-Thiadiazinone derivative / ACVR1BHinge RegionHydrogen Bond mdpi.com
1,2,6-Thiadiazinone derivative / ACVR1BLysine (K337)Hydrogen Bond (via pyridine (B92270) N) mdpi.com
1,2,6-Thiadiazinone derivative / STK35Lysine (K231)Interaction with thiadiazinone core mdpi.com
1,2,6-Thiadiazinone derivative / STK35Hinge RegionHydrogen Bond mdpi.com

Furthermore, the concept of using fused mdpi.comnih.govnih.govthiadiazine 1,1-dioxides as "transition-state analogue inhibitors" has been explored. nih.gov Such compounds are designed to mimic the high-energy transition state of an enzymatic reaction, allowing them to bind to the enzyme's active site with high affinity. Fused 1,2,6-thiadiazine 1,1-dioxides were examined as potential inhibitors of xanthine (B1682287) oxidase and guanine (B1146940) aminohydrolase, with some derivatives showing inhibitory activity against the latter. nih.gov This suggests that the thiadiazine dioxide scaffold can effectively occupy and interact with the molecular environment of an enzyme active site.

Similarly, molecular docking studies on other derivatives, such as a 2H-1,2,6-thiadiazine 1,1-dioxide compound, have been used to predict binding modes and interactions with viral proteins, highlighting the scaffold's potential as a platform for developing new therapeutic agents. researchgate.net

QM/MM Approaches for Integrated Structural and Electronic Analysis

QM/MM approaches offer a "multi-scale" solution for modeling large systems like a ligand bound to an enzyme. In this framework, the most chemically important region—such as the ligand itself and the immediate residues of the enzyme's active site—is treated with high-accuracy but computationally expensive quantum mechanics (QM). The rest of the system, including the bulk of the protein and surrounding solvent, is treated with more efficient, classical molecular mechanics (MM).

For a system involving this compound within an enzyme active site, a QM/MM study would typically involve:

Defining the QM Region: The thiadiazinane dioxide ligand and key amino acid side chains that form direct interactions (e.g., hydrogen bonds, charge-transfer) would be included in the QM region.

Defining the MM Region: The remainder of the protein and the water molecules would be treated using a classical force field.

Integrated Analysis: By combining these two levels of theory, QM/MM simulations can provide precise information about the electronic structure of the ligand as it is influenced by the polarized environment of the active site. This allows for a more accurate calculation of binding energies, reaction pathways within the enzyme, and the nature of non-covalent interactions that cannot be fully captured by classical MM methods alone.

This approach is invaluable for studying enzyme-catalyzed reactions, refining docking poses, and understanding subtle electronic effects that govern molecular recognition and ligand potency.

Theoretical Reaction Mechanism Studies

Computational chemistry provides profound insights into how chemical reactions occur, allowing researchers to map out the most likely pathways, identify key intermediates, and understand the factors that control reaction outcomes.

Investigation of Transition States and Activation Energies

The elucidation of reaction mechanisms heavily relies on the identification of transition states (TS)—the highest energy point along a reaction coordinate—and the calculation of activation energies (the energy barrier that must be overcome for a reaction to proceed). Density Functional Theory (DFT) is a common method for these investigations.

Theoretical studies on the reactions of related thiadiazine systems have provided valuable mechanistic details. For example, the photochemical ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazole (B1195012) derivatives was investigated through both experiments and computational studies. nih.gov These theoretical analyses are essential to explain the reaction's progression through high-energy intermediates, such as a proposed endoperoxide, and to calculate the energy barriers associated with the subsequent ring contraction. By mapping the potential energy surface, researchers can confirm the most plausible sequence of events at a molecular level. nih.gov

In a similar vein, the formation mechanism of fused 1,2,4-thiadiazines (isomeric to the 1,2,6-scaffold) was investigated using DFT methods. vanderbilt.edu The study calculated the free-energy profile for the reaction, identifying the structures of the transition states and ground states. The calculations showed that an elimination reaction in a sulfilimine intermediate was more favorable by approximately 2 kcal/mol than in an analogous sulfoxide (B87167), demonstrating how computational chemistry can distinguish between competing reaction pathways by quantifying their respective activation energies. vanderbilt.edu

Computational Support for Proposed Reaction Pathways (e.g., SuFEx Mechanism)

The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction is a powerful click chemistry tool for rapidly synthesizing molecules containing the sulfonyl group (SO₂). This reaction is highly relevant to the synthesis of thiadiazinane 1,1-dioxides.

Studies have reported the synthesis of 1,2,4-thiadiazinane 1,1-dioxides (isomers of the target compound) using a reaction sequence that relies on SuFEx chemistry. nih.govrsc.org In this pathway, an α,β-unsaturated ethenesulfonyl fluoride undergoes a Michael addition with an amine, followed by a DBU-mediated SuFEx reaction where a second amine displaces the fluoride on the sulfur atom to form a β-aminoethane sulfonamide intermediate. nih.govresearchgate.net This intermediate then undergoes cyclization to form the final 1,2,4-thiadiazinane 1,1-dioxide ring.

While these reports are primarily synthetic, they propose a clear reaction pathway. Computational studies are ideally suited to support such proposals by:

Modeling Intermediates: Calculating the relative stabilities of proposed intermediates, such as the β-aminoethane sulfonamide.

Calculating Reaction Barriers: Determining the activation energies for each step, including the initial Michael addition, the key SuFEx step, and the final intramolecular cyclization, to confirm the kinetic feasibility of the proposed pathway.

Investigating Catalyst Roles: Modeling the role of catalysts like DBU to understand how they facilitate the reaction, for instance, by deprotonating a nucleophile or stabilizing a transition state.

Although the mechanism for the final cyclization step in the synthesis of 1,2,4-thiadiazinane 1,1-dioxides was noted as not yet fully established, computational investigation would be the definitive tool to explore the possibilities and provide theoretical support for the most plausible route. nih.gov

Structure Reactivity and Structure Property Relationship Studies in 2 Phenyl 1,2,6 Thiadiazinane 1,1 Dioxide Chemistry

Impact of Substituent Effects on Reaction Outcomes and Selectivity

The introduction of substituents onto the phenyl ring of 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide is predicted to exert a profound influence on the reactivity and selectivity of the thiadiazinane core. These effects are primarily transmitted through the nitrogen atom at the 2-position, modulating the electron density and steric environment of the heterocyclic ring.

The electronic nature of substituents on the phenyl ring—whether electron-donating or electron-withdrawing—can significantly alter the nucleophilicity and basicity of the nitrogen atoms and the acidity of the N-H protons within the thiadiazinane ring. For instance, in reactions involving electrophilic attack at the nitrogen, electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to enhance the reaction rate, while electron-withdrawing groups (e.g., -NO₂, -CF₃) would retard it. This principle is well-established in heterocyclic chemistry, as seen in studies on the formation of 2,3-diphenylquinoxalines, where electron-donating substituents on the phenylenediamine precursor accelerate the condensation reaction. nih.gov

Conversely, for reactions where the N-H proton's acidity is crucial, such as in deprotonation-alkylation sequences, electron-withdrawing substituents would increase the acidity, facilitating anion formation. This has been demonstrated in studies of 3-(p-substitutedphenyl)-1,2,4-oxadiazol-5(4H)-ones, where a linear correlation between the pKa values and Hammett σ constants was observed. tubitak.gov.tr Electron-withdrawing groups like -NO₂ and -CN significantly lowered the pKa, indicating increased acidity. tubitak.gov.tr

Steric effects also play a critical role. Bulky substituents, particularly at the ortho positions of the phenyl ring, can hinder the approach of reagents to the adjacent nitrogen atom, thereby influencing regioselectivity in functionalization reactions.

A hypothetical study on the N-alkylation of substituted 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxides could yield relative reaction rates as illustrated in the following table.

Table 1: Predicted Relative Rates of N-Alkylation for Substituted 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxides

Substituent (X) on Phenyl RingHammett Constant (σp)Predicted Relative RateExpected Outcome
p-OCH₃-0.27>1Accelerated rate due to increased nucleophilicity of N2.
p-CH₃-0.17>1Slightly accelerated rate.
H0.001Baseline rate.
p-Cl+0.23<1Decreased rate due to inductive electron withdrawal.
p-NO₂+0.78<<1Significantly retarded rate due to strong electron withdrawal.

Rational Design Strategies for Enhanced Chemical Reactivity or Specific Transformations

The rational design of this compound derivatives for enhanced reactivity or to elicit specific chemical transformations hinges on the strategic placement of functional groups. The principles of selective functionalization observed in related 1,2,6-thiadiazine 1,1-dioxides can be applied here. nih.gov

One key strategy involves leveraging the differential reactivity of the nitrogen atoms. The N2-phenyl nitrogen is generally less nucleophilic than the N6-H nitrogen due to the electron-withdrawing effect of the phenyl group. This intrinsic difference can be exploited for selective functionalization. For instance, under carefully controlled basic conditions, the more acidic N6-H can be selectively deprotonated and alkylated. Subsequent, more forcing conditions could then be used to functionalize the N2 position if desired.

Furthermore, the synthesis of the thiadiazinane ring itself can be designed to incorporate desired functionality. The condensation reaction of a substituted sulfamide (B24259) with a suitable three-carbon synthon is a common method for constructing the 1,2,6-thiadiazine 1,1-dioxide core. nih.gov By choosing appropriately substituted starting materials, functional groups can be pre-installed at various positions on the ring. For example, using a substituted phenylsulfamide (B95276) in the initial condensation would directly yield the corresponding substituted this compound.

The introduction of reactive handles, such as haloaryl groups, on the phenyl ring opens up possibilities for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the late-stage diversification of the molecule, a powerful strategy in medicinal chemistry for generating compound libraries for biological screening. nih.gov

Table 2: Rational Design Strategies for Functionalization

Target ModificationDesign StrategyKey Reaction TypeExample
Selective N6-AlkylationExploit higher acidity of N6-H.Deprotonation/AlkylationUse of one equivalent of a mild base (e.g., K₂CO₃) followed by an alkyl halide.
Introduction of Aryl/Heteroaryl at N6N-Arylation of the N6 position.Buchwald-Hartwig aminationCoupling with an aryl halide in the presence of a palladium catalyst.
Phenyl Ring DiversificationIncorporate a bromo- or iodo-substituent on the phenyl ring.Suzuki or Stille Cross-CouplingReacting a 2-(p-bromophenyl)-1,2,6-thiadiazinane 1,1-dioxide with a boronic acid.
Ring ModificationUtilize a functionalized 1,3-dicarbonyl equivalent in the initial ring synthesis.CyclocondensationCondensation of phenylsulfamide with ethyl 4-chloroacetoacetate.

Correlation of Structural Parameters with Spectroscopic Signatures

The structural features of this compound and its derivatives are reflected in their spectroscopic data. While specific data for the parent compound is not widely published, analysis of related structures allows for the prediction of key spectroscopic signatures and their correlation with structural parameters. eurjchem.comresearchgate.net

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in the thiadiazinane ring are sensitive to the electronic environment. In ¹H NMR, the protons on the carbon atoms adjacent to the nitrogen (C3 and C5) and the N-H proton are of particular diagnostic value. The introduction of electron-withdrawing substituents on the N-phenyl ring is expected to cause a downfield shift of the signals for the C3 and C5 protons due to a decrease in electron density. Conversely, electron-donating groups should lead to an upfield shift. Similar trends are expected for the corresponding carbon signals in the ¹³C NMR spectrum. ipb.pt Studies on substituted 2,3-diphenyl-1,3-thiazolidin-4-ones have shown that substituent effects are transmitted through the heterocyclic ring, influencing the chemical shifts of C2, C4, and C5. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonyl (SO₂) group, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch). The N-H stretching vibration is also a key feature, usually appearing as a sharp band around 3400-3300 cm⁻¹. Changes in the electronic nature of the N-phenyl substituent can subtly influence the vibrational frequencies of these groups through resonance and inductive effects.

The following table presents hypothetical spectroscopic data based on expected trends.

Table 3: Predicted Spectroscopic Data for Substituted 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxides

Substituent (X)Predicted ¹H NMR δ (ppm) for C3-H₂Predicted ¹³C NMR δ (ppm) for C3Predicted IR ν(SO₂)asym (cm⁻¹)
p-OCH₃~3.30~48.0~1315
H~3.45~49.5~1325
p-NO₂~3.65~51.0~1340

Electronic Structure Modifications through Derivatization

Derivatization of this compound provides a direct means to modulate its electronic structure, which in turn governs its reactivity, spectroscopic properties, and potential biological activity. The primary sites for derivatization are the N-phenyl ring and the N6 position.

Substitution on the phenyl ring allows for the fine-tuning of the electronic properties of the N2 atom. As previously discussed, electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic and more electron-deficient. This can be visualized through molecular orbital calculations, where the HOMO-LUMO gap can be altered. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. A recent study on thiazine (B8601807) derivatives highlighted how HOMO and LUMO orbital energies are influenced by the core structure and substituents. nanobioletters.com

Functionalization at the N6 position can also dramatically alter the electronic landscape. Replacing the N6-hydrogen with an alkyl group introduces a mild electron-donating effect. Conversely, acylation of the N6-nitrogen with an electron-withdrawing group (e.g., acetyl, benzoyl) would significantly decrease its nucleophilicity and basicity.

These electronic modifications can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). semanticscholar.org For instance, a Hammett correlation for the N-H acidity of a series of N6-aryl derivatives would be expected to show a positive ρ value, indicating that electron-withdrawing groups stabilize the resulting anion and thus increase acidity. tubitak.gov.tr

Table 4: Impact of Derivatization on Electronic Properties

Derivative TypeModificationPredicted Effect on N2 Electron DensityPredicted Effect on N6-H AcidityPredicted HOMO-LUMO Gap
2-(p-Nitrophenyl)Electron-withdrawing group on phenyl ringDecreaseIncreaseDecrease
2-(p-Methoxyphenyl)Electron-donating group on phenyl ringIncreaseDecreaseIncrease
6-AcetylAcylation at N6Minimal changeN/A (H is replaced)Increase
6-MethylAlkylation at N6Minimal changeN/A (H is replaced)Slight Increase

Future Research Directions and Unexplored Avenues for 2 Phenyl 1,2,6 Thiadiazinane 1,1 Dioxide

Development of Sustainable and Atom-Economical Synthetic Methodologies

Current synthetic routes to 1,2,6-thiadiazine 1,1-dioxides often rely on traditional methods such as acid-mediated condensation or intramolecular cyclizations. nih.gov A primary future objective should be the development of more sustainable and efficient synthetic protocols.

Key Research Objectives:

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign solvents, reduce energy consumption, and minimize waste generation. Exploring reactions in aqueous media or under solvent-free conditions would be a significant step forward.

Catalytic Systems: The development of novel catalytic systems (e.g., organocatalysis, photocatalysis, or biocatalysis) could provide milder and more selective routes to the thiadiazinane ring system, avoiding harsh reagents and improving yields.

Atom-Economical Reactions: Multicomponent reactions (MCRs), such as Biginelli-like condensations, offer a powerful, atom-economical approach to construct the heterocyclic core in a single step from simple precursors. nih.govresearchgate.net Another promising avenue is the exploration of cycloaddition reactions. For instance, photochemically mediated transformations of related 1,2,6-thiadiazines have been shown to proceed with complete atom economy. mdpi.comnih.gov Adapting such principles to the synthesis of the saturated 2-phenyl-1,2,6-thiadiazinane 1,1-dioxide core is a key target.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Research Focus
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid access to diverse structures. nih.govresearchgate.net Design of novel MCRs specifically targeting the this compound scaffold.
Photocatalysis Use of visible light as a renewable energy source, mild reaction conditions. nih.gov Development of photocatalytic cycles for C-N and C-S bond formation to construct the heterocyclic ring.
Flow Chemistry Enhanced safety, improved reaction control, potential for scalability and automation. nih.gov Optimization of existing or new synthetic routes under continuous-flow conditions to improve efficiency and yield.

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild conditions, environmentally friendly. | Screening for enzymes capable of catalyzing key bond-forming steps in the synthesis of the target molecule. |

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

To optimize synthetic methodologies, a deeper understanding of reaction mechanisms and kinetics is essential. The application of Process Analytical Technology (PAT) tools, particularly advanced spectroscopic techniques, can provide invaluable real-time insights into the synthetic process. mdpi.com

Potential Techniques for Real-Time Monitoring:

In-situ Spectroscopy: Techniques such as Raman, Near-Infrared (NIR), and Mid-Infrared (MIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. mdpi.com This allows for precise determination of reaction endpoints and the identification of transient species.

Fluorescence Spectroscopy: This highly sensitive, non-invasive technique could be employed if any of the reactants, intermediates, or the product itself possesses fluorescent properties. It is a cost-effective option for in-situ monitoring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advances in flow NMR allow for continuous monitoring of reactions, providing detailed structural information about all species in the reaction mixture as it progresses.

By integrating these techniques, researchers can develop robust kinetic models, identify reaction bottlenecks, and rapidly optimize conditions for the synthesis of this compound, leading to higher yields and purity. mdpi.com

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of the this compound ring system is largely unexplored. Research in this area could lead to the discovery of novel chemical transformations and the synthesis of new families of heterocyclic compounds.

Unexplored Avenues:

Ring Transformations: Studies on related 4H-1,2,6-thiadiazines have revealed unexpected oxidative and acid-catalyzed ring contractions to form five-membered 1,2,5-thiadiazole (B1195012) derivatives. mdpi.comhw.ac.ukresearchgate.net Investigating whether the saturated this compound undergoes similar or different ring rearrangements under various conditions (e.g., thermal, photochemical, oxidative) could unveil novel synthetic pathways.

C-H Functionalization: Direct functionalization of the C-H bonds on the saturated heterocyclic ring or the N-phenyl group would be an atom-economical way to introduce new functional groups and create a library of derivatives for further studies.

Ring-Opening Reactions: Controlled cleavage of the C-N or C-S bonds within the ring could provide access to novel linear sulfonamide-containing compounds, which are valuable building blocks in medicinal chemistry. nih.gov

Asymmetric Synthesis and Derivatization: The development of stereoselective methods to synthesize chiral derivatives of this compound would be highly valuable, as stereochemistry often plays a crucial role in biological activity.

Design of Functional Materials Utilizing the this compound Scaffold

The unique structural and electronic properties of the thiadiazinane dioxide core could be exploited in the design of novel functional materials. The presence of the sulfonyl group, the saturated heterocyclic ring, and the phenyl substituent provides a versatile platform for tuning material properties.

Potential Applications in Materials Science:

Polymer Chemistry: Incorporating the rigid, three-dimensional this compound unit into polymer backbones could lead to materials with enhanced thermal stability, specific conformational preferences, and unique mechanical properties.

Organic Electronics: While related non-S-oxidized 4H-1,2,6-thiadiazinones have been explored for organic photovoltaics, the saturated 1,1-dioxide derivative could serve as a novel building block for different types of electronic materials. mdpi.com For example, it could be used as a flexible but structurally defined linker in metal-organic frameworks (MOFs) or as a component in host materials for organic light-emitting diodes (OLEDs).

Supramolecular Chemistry: The sulfonyl group can act as a hydrogen bond acceptor, enabling the scaffold to participate in the formation of well-defined supramolecular assemblies, such as liquid crystals or gels. mdpi.com The N-phenyl group can be further functionalized to introduce additional recognition sites for self-assembly.

Table 2: List of Mentioned Compounds

Compound Name
This compound
1,2,6-Thiadiazine 1,1-dioxide
4H-1,2,6-Thiadiazine
1,2,5-Thiadiazole

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-1,2,6-thiadiazinane 1,1-dioxide, and how can reaction conditions be optimized for high yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of sulfonamide precursors or thiolactam intermediates. For example, similar thiadiazinane derivatives are synthesized via nucleophilic substitution or ring-closing reactions using catalysts like NaH or BF₃·OEt₂ in solvents such as DMAc or toluene . Optimization includes adjusting temperature (e.g., 60–100°C), solvent polarity, and catalyst loading to minimize side reactions. Characterization via HPLC and LC-MS is critical to monitor purity.

Q. How can the stereochemistry and conformational dynamics of this compound be characterized?

  • Methodology : Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve axial/equatorial substituents and NOESY/ROESY for spatial proximity analysis. X-ray crystallography provides definitive stereochemical assignments, particularly for sulfur-containing heterocycles. Computational tools (DFT, molecular mechanics) can model ring puckering and substituent effects .

Q. What analytical techniques are essential for confirming the identity and stability of this compound under varying storage conditions?

  • Methodology : Stability studies via accelerated degradation tests (40°C/75% RH, light exposure) with HPLC-UV monitoring. High-resolution mass spectrometry (HRMS) validates molecular formula, while FTIR identifies functional groups (e.g., S=O stretches at 1150–1300 cm⁻¹). Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How does the electronic environment of the phenyl substituent influence the reactivity of the thiadiazinane ring in nucleophilic or electrophilic reactions?

  • Methodology : Substituent effects can be studied via Hammett plots using para-substituted phenyl derivatives. Electrochemical methods (cyclic voltammetry) quantify electron-donating/withdrawing effects. Computational studies (NBO analysis) reveal charge distribution at sulfur and nitrogen centers .

Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?

  • Methodology : Reproduce experiments under standardized conditions (solvent purity, inert atmosphere). For biological assays, validate cell lines and assay protocols (e.g., CellTiter-Glo for cytotoxicity). Use statistical tools (ANOVA, Grubbs’ test) to identify outliers. Cross-reference with structural analogs (e.g., pyridothiadiazine derivatives) to isolate substituent-specific effects .

Q. How can computational chemistry predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). MD simulations (AMBER, GROMACS) assess binding stability. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with sulfone groups) .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can asymmetric catalysis be applied?

  • Methodology : Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during ring-closing steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution or dynamic kinetic asymmetric transformations (DKAT) may improve yields .

Q. How does the compound’s solubility and bioavailability vary with structural modifications (e.g., halogenation or alkyl chain addition)?

  • Methodology : Modify substituents systematically (e.g., 4-Cl, 4-CH₃) and measure logP (shake-flask method) and aqueous solubility (UV-Vis). In vitro Caco-2 assays predict intestinal absorption. Compare with analogs like 2-(1-phenylethyl)-2,3-dihydroisothiazole 1,1-dioxide to identify trends .

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2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.